
Annatto
Overview
Description
Annatto (Bixa orellana L.) is a natural pigment derived from the seeds of the tropical shrub Bixa orellana, native to Central and South America. The primary bioactive compounds in this compound are carotenoids, with bixin (a lipid-soluble apocarotenoid) constituting ~80% of its pigment fraction, followed by norbixin (a water-soluble derivative) . This compound seeds also contain carbohydrates (50%), proteins (12–17%), lipids (2–5%), and minor constituents such as tocotrienols (δ- and γ-tocotrienols), flavonoids, and terpenes . The U.S. Food and Drug Administration (FDA) classifies this compound as generally recognized as safe (GRAS), and it is widely used in foods (e.g., cheeses, margarine), cosmetics, and pharmaceuticals .
The pigment’s stability and color intensity depend on extraction methods. For instance, alkaline solutions (0.25% NaOH) yield the highest bixin extraction efficiency (41%) , while supercritical CO₂ extraction isolates terpenes and phenolics effectively . This compound’s antioxidant and antimicrobial properties are well-documented, with studies showing DPPH radical scavenging activity up to 94.7% at 5 mg/mL, comparable to ascorbic acid , and inhibitory effects against Gram-positive bacteria like Staphylococcus aureus .
Preparation Methods
Historical Evolution of Annatto Processing
Commercial this compound production began in Jamaica in the 1790s, primarily for coloring butter and cheese . Early methods involved mechanical abrasion of seeds in vegetable oil or alkaline solutions, a practice still foundational to modern techniques. By the 19th century, European and North American manufacturers adopted similar approaches, optimizing parameters such as temperature, solvent selection, and hydrolysis conditions to enhance pigment yield . The development of solvent extraction in the 20th century marked a significant advancement, enabling higher purity and concentration of bixin and norbixin .
Mechanical Abrasion: Traditional Extraction Methods
Mechanical abrasion remains a cornerstone of this compound processing, leveraging physical force to dislodge the pigment-rich aril from seeds. Two primary variants dominate industrial production:
Oil-Based Abrasion
In this method, this compound seeds are agitated in warm vegetable oil (e.g., soybean or palm oil) at ~70°C using specialized equipment such as raspellers . The oil acts as a suspending agent, dissolving bixin from the seed coat. Post-abrasion, seeds are sieved out, yielding an oil suspension containing 4–8% bixin . However, prolonged heating (>40 minutes) at 120°C degrades bixin by up to 30%, necessitating precise temperature control .
Aqueous Alkaline Abrasion
Cold aqueous solutions of potassium or sodium hydroxide (0.1–0.5 N) are employed to abrade seeds at ambient temperatures . The alkaline medium hydrolyzes bixin’s methyl ester group, forming norbixin. After acid precipitation (e.g., sulfuric acid) and filtration, a granular powder with 25–30% bixin content is obtained . This method minimizes thermal degradation but requires careful pH management to avoid over-saponification.
Solvent Extraction: Enhancing Yield and Purity
Organic solvents enable efficient extraction of bixin, particularly for high-purity applications.
Acetone-Based Soxhlet Extraction
Soxhlet extraction with acetone achieves the highest bixin yield (92.7% after 120 minutes) due to continuous solvent reflux and high solubility of bixin in polar solvents . However, acetone extracts contain elevated levels of m-xylene (up to 12 ppm), a volatile organic compound (VOC) of safety concern . Post-processing steps, such as vacuum distillation, are required to reduce VOC residues.
Ethanol and Hexane Systems
Ethanol and hexane are alternatives for producing solvent-free this compound concentrates. Ethanol extracts achieve ~80% bixin purity but require longer extraction times . Hexane, while effective in removing seed waxes, leaves residual solvents (<50 ppm) that necessitate stringent quality control .
Hydrolysis and Saponification: Norbixin Production
Norbixin, the hydrolyzed form of bixin, is synthesized via alkaline treatment.
In Situ Hydrolysis
Mechanical abrasion in alkaline solutions (e.g., 0.1 N NaOH) directly yields norbixin. Subsequent acidification precipitates norbixin as a free acid (this compound F) or retains it as a salt (this compound G) . this compound F, containing ≥35% norbixin, is preferred for its low pH (<5) and compatibility with acidic foods .
Post-Extraction Saponification
Bixin-rich extracts are treated with aqueous alkali (e.g., KOH) at elevated temperatures (60–80°C) to hydrolyze ester bonds. This method produces norbixin concentrations up to 80%, though excessive alkalinity degrades carotenoids .
Comparative Analysis of Preparation Methods
Table 1 summarizes key this compound preparations, their pigment profiles, and processing conditions:
Table 2 contrasts extraction efficiency and safety profiles:
Method | Bixin Yield | Degradation | VOC Content |
---|---|---|---|
Oil abrasion (120°C) | 15% | 29.7% loss | Negligible toluene |
Aqueous NaOH (50°C) | 45.4% | 8.2% loss | Low m-xylene |
Acetone Soxhlet | 92.7% | 5.1% loss | High m-xylene |
Industrial Applications and Quality Considerations
This compound’s versatility spans dairy, bakery, and meat products, with selection criteria including:
-
Solubility : Oil-based suspensions (this compound D) for fats; norbixin salts (this compound G) for aqueous systems .
-
Stability : Microencapsulated this compound (e.g., alginate beads) extends shelf life by reducing oxidative degradation .
-
Safety : VOC limits (e.g., m-xylene <1 ppm) are critical for compliance with food safety regulations .
Chemical Reactions Analysis
Annatto undergoes various chemical reactions, including:
Isomerization: Bixin and norbixin can undergo cis-trans isomerization, affecting their stability and coloring properties.
Hydrolysis: Norbixin, being water-soluble, can be hydrolyzed under alkaline conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Isomerization Conditions: Light, heat.
Hydrolysis Conditions: Alkaline solutions.
Major Products Formed:
Oxidation Products: Various oxidized carotenoids.
Isomerization Products: Cis and trans isomers of bixin and norbixin.
Hydrolysis Products: Water-soluble norbixin derivatives.
Scientific Research Applications
Food Industry Applications
Natural Coloring Agent
Annatto is predominantly used as a natural food coloring agent due to its vibrant yellow to orange hues. It is commonly found in:
- Dairy Products : Used in cheeses, butter, and margarine to enhance color.
- Bakery Products : Incorporated into cakes and custards for visual appeal.
- Processed Foods : Added to snacks and sauces to improve aesthetic value.
Case Study: Toxicity Assessment
A study conducted on Sprague-Dawley rats evaluated the safety of this compound extract (norbixin) as a food colorant. The results indicated no significant adverse effects at dietary levels up to 0.3%, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at 0.1% . This reinforces this compound's safety for consumption within regulated limits.
Pharmaceutical Applications
Antioxidant Properties
Research has highlighted the potential of this compound extracts in pharmaceutical formulations due to their antioxidant properties. These extracts may be utilized as natural preservatives in medications, enhancing stability and shelf life.
Therapeutic Potential
this compound-derived tocotrienols have shown promise in the prevention and treatment of various diseases, including:
- Cancer
- Cardiovascular Disorders
- Neurodegenerative Conditions
A comprehensive review emphasizes the need for further studies to elucidate the mechanisms behind these health benefits .
Cosmetic Applications
This compound is increasingly incorporated into cosmetic products for its coloring properties and potential skin benefits. It is used in:
- Sunscreens : Leveraging its natural UV-blocking capabilities.
- Skin Care Products : Due to its antioxidant properties that may protect against skin aging.
Textile and Dye Applications
Historically, this compound has been used as a natural dye for textiles, imparting shades of yellow, orange, and red. Its application extends beyond traditional uses as industries explore sustainable alternatives to synthetic dyes.
Emerging Research and Future Directions
Recent studies have focused on optimizing this compound production through genetic modifications. Research from Brazil indicates that this compound production can be enhanced by manipulating specific genetic pathways . This can lead to improved yields and quality of the pigment.
Table: Summary of this compound Applications
Industry | Applications | Key Benefits |
---|---|---|
Food | Natural coloring agent | Enhances appearance; safe for consumption |
Pharmaceuticals | Antioxidants; potential therapeutic uses | Natural preservatives; health benefits |
Cosmetics | Sunscreens; skin care products | Natural UV protection; antioxidant properties |
Textiles | Natural dyes | Sustainable alternative to synthetic dyes |
Mechanism of Action
The bioactive compounds in annatto, such as geranylgeraniol and tocotrienols, exert their effects through various mechanisms:
Antioxidant Activity: These compounds scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: They inhibit enzymes like phospholipase A2, reducing inflammation.
Hypolipidemic Activity: They inhibit enzymes involved in cholesterol synthesis, such as squalene monooxygenase and lanosterol synthase.
Comparison with Similar Compounds
Chemical Composition and Stability
Key Findings :
- This compound’s tocotrienols (90% δ-tocotrienol) distinguish it from other carotenoid sources like palm oil, which contain tocopherols .
- Unlike curcumin, bixin retains stability in acidic and neutral conditions but isomerizes to trans-bixin when heated .
Antioxidant Activity
Key Findings :
- This compound’s antioxidant capacity is concentration-dependent, peaking at 5 mg/mL .
- Encapsulation in chitosan nanoparticles improves its stability, retaining 85% activity after 12 days at 25°C .
Antimicrobial Efficacy
*MIC: Minimum Inhibitory Concentration
Key Findings :
- This compound shows stronger activity against Gram-positive bacteria due to its interaction with lipoteichoic acids in cell walls .
- Its ferrous ion chelation (30.7% efficiency) contributes to antimicrobial effects by limiting bacterial iron uptake .
Key Findings :
- This compound’s tocotrienols may offer cardioprotective benefits, unlike synthetic dyes like tartrazine .
- While this compound is safer than artificial dyes, its protein contaminants (e.g., 50 kDa band in immunoblotting) can trigger IgE-mediated allergies .
Biological Activity
Annatto, derived from the seeds of the Bixa orellana plant, is primarily known for its use as a natural dye in food and cosmetics. However, it has garnered significant attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the various biological activities associated with this compound, supported by research findings and case studies.
Phytochemical Composition
This compound contains several bioactive compounds, including carotenoids (notably bixin and norbixin), terpenes, and flavonoids. These compounds contribute to its pharmacological properties:
- Bixin : A carotenoid that exhibits antioxidant and anticancer properties.
- Norbixin : The water-soluble form of bixin, known for its antimicrobial activity.
1. Antioxidant Activity
This compound extracts have demonstrated significant antioxidant activity. Studies indicate that the antioxidant capacity of this compound is primarily attributed to its carotenoid content. For instance, the DPPH radical scavenging assay has shown that this compound extracts effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Table 1: Antioxidant Activity of this compound Extracts
Extract Type | IC50 (µg/mL) | Method Used |
---|---|---|
Conventional Extraction | 50 | DPPH Assay |
Ultrasound-Assisted Extraction | 30 | DPPH Assay |
2. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Research has shown that this compound dye extracted using ultrasound-assisted extraction (UAE) has enhanced antibacterial activity compared to conventional methods. It has been particularly effective against Gram-positive bacteria such as Bacillus subtilis.
Table 2: Antimicrobial Efficacy of this compound Dye
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Bacillus subtilis | 25 |
Escherichia coli | 100 |
3. Anticancer Activity
Research into the anticancer effects of this compound has revealed promising results. A study on this compound tocotrienols (90% δ-T3 and 10% γ-T3) demonstrated that supplementation delayed mammary tumor development in transgenic mice by promoting apoptosis and inhibiting tumor growth . The mechanisms involved include:
- Induction of Apoptosis : Increased apoptosis rates in tumor cells treated with this compound extracts.
- Oxidative Stress : Enhanced production of reactive oxygen species leading to tumor cell death.
Case Study: this compound-Tocotrienols in Cancer Prevention
In a controlled study involving HER-2/neu transgenic mice, researchers found that dietary supplementation with this compound tocotrienols significantly reduced tumor size and metastasis. The study highlighted the potential of this compound as a chemopreventive agent .
Therapeutic Applications
The diverse biological activities of this compound suggest potential therapeutic applications in various fields:
- Food Industry : Utilized as a natural preservative due to its antioxidant and antimicrobial properties.
- Pharmaceuticals : Potential development of anticancer drugs based on the active compounds found in this compound.
- Cosmetics : Use in formulations for photoprotection and skin healing due to its antioxidant properties .
Q & A
Q. How can researchers optimize annatto extraction methods for maximum bixin yield?
Basic Research Focus
To optimize extraction, variables such as solvent type (n-hexane, ethanol), extraction duration, and temperature must be systematically tested. For instance, ultrasound-assisted extraction (UAE) enhances efficiency by disrupting cell walls, reducing solvent use, and shortening extraction time compared to conventional methods . Ethanol maceration at room temperature for 24 hours, repeated thrice, yielded concentrated bixin extracts in goat’s milk candy formulations . Statistical tools like Completely Randomized Design (CRD) and ANOVA are critical for evaluating variables .
Key Parameters
- Solvent : Ethanol for polar compounds vs. n-hexane for lipid removal .
- Temperature : UAE operates at lower temperatures (40–50°C), preserving thermolabile compounds .
- Validation : Quantify bixin via HPLC-photodiode array (PDA) for accuracy over UV-VIS .
Q. What analytical methods are most reliable for quantifying bixin and norbixin in this compound extracts?
Basic Research Focus
HPLC-PDA is superior to UV-VIS spectroscopy due to its ability to distinguish bixin, norbixin, and degradation products. Column type (C18 reverse-phase), solvent gradient, and instrument calibration significantly affect elution times and reproducibility . UV-VIS at 470 nm remains a cost-effective alternative but lacks specificity for isomer differentiation .
Methodological Considerations
- Standardization : Use validated protocols to minimize inter-lab variability .
- Degradation Monitoring : Track thermal degradation products during analysis .
Q. How does this compound’s nutrient uptake profile influence its bioactive compound synthesis during cultivation?
Basic Research Focus
Nutrient accumulation in cultivars like Piave Vermelha correlates with soil composition and growth stage. Greenhouse studies using controlled nutrient regimes (N, P, K) revealed higher carotenoid synthesis in seedlings with balanced micronutrient availability . Physicochemical properties (e.g., moisture content: 69% w.b., aw = 0.954) also affect post-harvest processing and pigment stability .
Experimental Design
- Soil Analysis : Measure macro/micronutrient levels pre-planting.
- Tissue Sampling : Analyze leaves, stems, and seeds for nutrient partitioning .
Q. What experimental models are suitable for evaluating this compound’s anti-inflammatory and anticancer properties?
Advanced Research Focus
In vitro models (e.g., cancer cell lines) and rodent studies are foundational. For example, this compound-induced liver monooxygenase activity in female rats highlights metabolic interactions, while bixin’s anti-angiogenic effects in tumor models suggest anticancer potential . Human clinical trials are limited, necessitating PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure future studies .
Challenges
- Dose-Response : Varying bixin concentrations (0.15–0.30%) in formulations affect bioactivity .
- Ethical Compliance : Follow clinical research guidelines for human trials involving dietary this compound .
Q. How can researchers resolve contradictions in this compound’s toxicological safety data?
Advanced Research Focus
EFSA identified gaps in genotoxicity studies due to non-validated methods and inadequate reporting . To address this:
- Standardized Assays : Use OECD-validated tests (e.g., Ames test, micronucleus assay).
- Long-Term Studies : Monitor chronic exposure effects in animal models, aligning with FAO/WHO protocols .
Contradictory Findings
- Allergy Risks : Human studies report IgE-mediated reactions, while rodent models show tolerance .
- Dosage Thresholds : Safe intake levels remain undefined; prioritize dose-escalation trials .
Q. What methodological strategies improve reproducibility in this compound-based antioxidant assays?
Advanced Research Focus
Antioxidant activity varies with extraction technique. UAE extracts exhibit higher DPPH radical scavenging than conventional methods due to enhanced compound solubility . Standardize protocols for:
- Sample Preparation : Uniform particle size (e.g., 0.5-mm sieved seeds) .
- Assay Conditions : Control temperature, pH, and solvent polarity during testing .
Data Interpretation
- Statistical Tools : Multivariate analysis (PCA) to isolate extraction variables impacting bioactivity .
Q. How can researchers mitigate variability in this compound’s pigment stability across industrial applications?
Advanced Research Focus
Pigment degradation is influenced by pH, light, and heat. For example:
- Thermal Stability : Bixin degrades at >100°C; encapsulation (e.g., liposomes) improves resilience .
- pH Sensitivity : Norbixin is stable in alkaline conditions (pH 8–10) but precipitates in acidic environments .
Innovative Solutions
- Co-pigmentation : Combine with ascorbic acid to enhance lightfastness .
- Storage Optimization : Vacuum drying reduces moisture (≤5% w.b.) and extends shelf life .
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOASAVGLETCT-LRRSNBNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274023 | |
Record name | cis-Norbixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.75X10-11 mm Hg at 25 °C (estimated) | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-red solutions or powder /Extract/ | |
CAS No. |
626-76-6, 1393-63-1 | |
Record name | cis-Norbixin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Norbixin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annatto | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Natural Orange 4 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Norbixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Annatto | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-NORBIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Annatto | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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